

2-Chloro-4-Nitrobenzophenone: A Pivotal Scaffold for Heterocyclic API Synthesis

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Compound of Interest

Compound Name:	(2-chloro-4-nitrophenyl) (phenyl)methanone
CAS No.:	6609-01-4
Cat. No.:	B5766621

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Executive Summary

2-Chloro-4-nitrobenzophenone (CAS 33663-73-9) serves as a high-value electrophilic building block in medicinal chemistry. Its structural uniqueness lies in the ortho-chloro and para-nitro substitution pattern relative to the benzoyl group. This arrangement creates two distinct reactive centers: the highly activated halogen (susceptible to nucleophilic aromatic substitution,) and the nitro group (reducible to an amine for heterocycle fusion).

This guide explores its primary utility in synthesizing Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) and Benzothiepine-based Ileal Bile Acid Transport (IBAT) inhibitors.

Chemical Profile & Characterization[1][2]

Property	Data
IUPAC Name	(2-Chloro-4-nitrophenyl)(phenyl)methanone
CAS Number	33663-73-9 (Primary); Note: Often confused with 77778-73-5 (4'-nitro isomer)
Molecular Formula	
Molecular Weight	261.66 g/mol
Appearance	Pale yellow to cream crystalline powder
Melting Point	95.0°C – 97.0°C
Solubility	Soluble in DCM, Toluene, Benzene; Insoluble in Water
Key Functional Groups	Aryl Ketone, Nitro (electron-withdrawing), Aryl Chloride (leaving group)

Spectroscopic Identification

- IR (): ~1665 (C=O, ketone), 1520 & 1345 (stretch).
- NMR (400 MHz,): Distinctive splitting pattern showing the 2-chloro-4-nitro phenyl ring protons (d, dd, d) downshifted due to the electron-withdrawing benzoyl and nitro groups.

Synthesis of the Intermediate

The industrial standard for producing 2-chloro-4-nitrobenzophenone is the Friedel-Crafts Acylation of benzene using 2-chloro-4-nitrobenzoyl chloride.

Mechanistic Rationale

The reaction utilizes Aluminum Chloride (

) as a Lewis acid catalyst.[1] The 2-chloro-4-nitrobenzoyl chloride forms an acylium ion complex. Benzene attacks this electrophile. The presence of the electron-withdrawing nitro group on the acid chloride actually stabilizes the acylium intermediate but deactivates the ring against self-acylation, ensuring high selectivity for the cross-coupling with benzene.

Experimental Protocol

Scale: 0.3 mol basis

- Acyl Chloride Formation:
 - Charge a reactor with 2-chloro-4-nitrobenzoic acid (60.3 g, 0.3 mol) and dry Benzene (200 mL).
 - Add Thionyl Chloride (35.8 g, 0.305 mol) dropwise.
 - Reflux for 5 hours until evolution ceases. (Alternatively, use pre-formed acid chloride).
- Friedel-Crafts Acylation:
 - Cool the solution to 10°C.
 - Add Aluminum Chloride (, 100 g, 0.72 mol) portion-wise over 3.5 hours. Control exotherm to <48°C.
 - After addition, warm the mixture to 80°C for 2 hours to drive conversion.
- Work-up:
 - Cool to room temperature.
 - Quench slowly onto Ice-Water (1 L) containing conc. HCl (90 mL).
 - Separate the organic (benzene) layer. Extract aqueous layer with benzene (2 x 100 mL).
 - Wash combined organics with 5% NaOH (to remove unreacted acid) and then water.

- Dry over

or

, filter, and evaporate solvent.
- Purification:
 - Recrystallize the reddish-black residue from Ethanol/Hexane to yield pale yellow crystals.
 - Yield: ~45-55% (Optimized processes can reach >80%).

Downstream Pharmaceutical Applications[1]

The versatility of 2-chloro-4-nitrobenzophenone allows it to diverge into two major therapeutic classes.

Pathway A: Quinazoline-based Tyrosine Kinase Inhibitors (Anticancer)

The intermediate is reduced to 2-chloro-4-aminobenzophenone. This amine is a precursor for 4-anilinoquinazolines, a scaffold found in drugs like Lapatinib and Gefitinib.

- Transformation: The ketone is cyclized with urea or formamide derivatives to form the quinazoline core, while the chloro group allows for further functionalization.

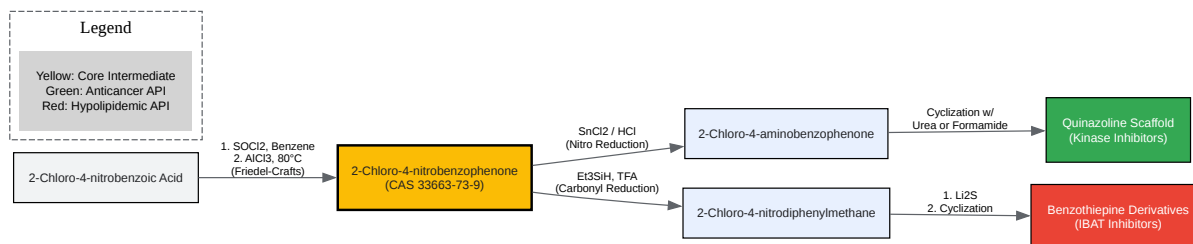
Pathway B: Benzothiepines (Hypolipidemic Agents)

Used in the synthesis of Ileal Bile Acid Transport (IBAT) Inhibitors (e.g., analogs of Elobixibat).

- Transformation: The carbonyl group is reduced to a methylene group (using

), followed by nucleophilic displacement of the chloro group by sulfur nucleophiles to close the thiepine ring.

Visualization of Synthetic Pathways



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Figure 1: Divergent synthesis from the core benzophenone scaffold to major API classes.

Detailed Experimental Protocol: Nitro Reduction

To access the kinase inhibitor pathway, the nitro group must be selectively reduced without dechlorinating the ring.

Protocol: Stannous Chloride Reduction

- Dissolution: Dissolve 2-chloro-4-nitrobenzophenone (10 g) in Ethanol (100 mL).
- Reagent Addition: Add Stannous Chloride Dihydrate (, 26 g) followed by conc. HCl (20 mL).
- Reaction: Heat to reflux for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
- Work-up:
 - Cool and pour into ice water.
 - Basify to pH 9 with 20% NaOH (Caution: Tin salts will precipitate; use Celite filtration if necessary or add tartrate to solubilize tin).

- Extract with Ethyl Acetate.
- Product: 2-Chloro-4-aminobenzophenone. This intermediate is unstable to light and air; store under nitrogen.

Safety & Handling (MSDS Highlights)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
 - Sensitizer: Potential skin sensitizer due to the chloro-nitro moiety.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to UV light.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle and emissions).

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Sources

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